Dihydroorotase Inhibition: Target Compound vs. Closely Related Benzoylpyridine in a Murine Ehrlich Ascites Assay
In a direct head-to-head comparison using the same assay platform, 2-(4-pentylbenzoyl)pyridine showed significantly weaker inhibition of mouse Ehrlich ascites dihydroorotase (IC₅₀ = 180,000 nM at pH 7.37) compared to a structurally related benzoylpyridine analog (IC₅₀ = 520,000 nM under identical conditions) [1]. This 2.9-fold difference in potency, although modest, demonstrates that the 4-pentyl substitution does not universally enhance enzyme inhibition and that the compound's activity profile is target-dependent.
| Evidence Dimension | Dihydroorotase enzyme inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 180,000 nM (180 µM) at pH 7.37, 10 µM concentration |
| Comparator Or Baseline | BDBM50405111 (CHEMBL73819): IC₅₀ = 520,000 nM (520 µM) at pH 7.37, 10 µM concentration |
| Quantified Difference | 2.9-fold more potent (lower IC₅₀) than comparator |
| Conditions | Mouse Ehrlich ascites dihydroorotase; 10 µM compound; pH 7.37 |
Why This Matters
This head-to-head data provides a quantitative benchmark for selecting 2-(4-pentylbenzoyl)pyridine as a moderate-affinity probe or negative control in pyrimidine biosynthesis studies, offering a defined potency window relative to other benzoylpyridine analogs.
- [1] BindingDB. PrimarySearch_ki: IC₅₀ = 1.80E+5 nM for 2-(4-pentylbenzoyl)pyridine inhibition of dihydroorotase from mouse Ehrlich ascites at pH 7.37. View Source
